Dexfenfluramine vs. Racemic Fenfluramine: Absence of Catecholamine Agonist Activity
Dexfenfluramine exhibits a fundamentally different pharmacological profile from racemic fenfluramine, specifically lacking catecholamine agonist activity. Dexfenfluramine is a pure serotonin agonist that stimulates serotonin release and selectively inhibits its reuptake, whereas fenfluramine possesses additional catecholamine agonist activity that introduces noradrenergic and dopaminergic confounds [1]. This stereochemical specificity makes dexfenfluramine the preferred tool for experiments requiring isolated serotonergic modulation.
| Evidence Dimension | Catecholamine agonist activity |
|---|---|
| Target Compound Data | None (pure serotonin agonist) |
| Comparator Or Baseline | Racemic fenfluramine: Positive catecholamine agonist activity |
| Quantified Difference | Qualitative difference (presence vs. absence) |
| Conditions | Pharmacological profiling based on in vitro and in vivo studies |
Why This Matters
Investigators requiring isolated serotonergic modulation without catecholamine interference must select dexfenfluramine over racemic fenfluramine to avoid confounding noradrenergic/dopaminergic signals in experimental readouts.
- [1] PharmaKB. Dexfenfluramine. 2019. Available at: https://www.pharmakb.com/drugs/dexfenfluramine/ View Source
